molecular formula C6H7O6Na<br>C6H7NaO6 B1665280 Sodium ascorbate CAS No. 134-03-2

Sodium ascorbate

Cat. No. B1665280
CAS RN: 134-03-2
M. Wt: 198.11 g/mol
InChI Key: PPASLZSBLFJQEF-RXSVEWSESA-M
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Description

Sodium ascorbate is a mineral salt of ascorbic acid, also known as vitamin C . It is a white to yellow crystal that is odorless . It is used as an antioxidant and an acidity regulator in food, and it has the E number E301 . Sodium ascorbate is also used as a supplement, as it is a more bioavailable form of vitamin C .


Synthesis Analysis

Sodium ascorbate is produced by dissolving ascorbic acid in water and adding an equivalent amount of sodium bicarbonate . After the effervescence stops, the sodium ascorbate is precipitated by the addition of isopropanol .


Molecular Structure Analysis

The molecular formula of sodium ascorbate is C6H7NaO6 . Its average mass is 198.106 Da and its monoisotopic mass is 198.014038 Da .


Chemical Reactions Analysis

Ascorbate serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . It is also a major antioxidant, acting as a very effective scavenger of primary reactive oxygen species .


Physical And Chemical Properties Analysis

Sodium ascorbate is a solid white or almost white substance . It is odorless and has a pH value of 7.0 to 8.0 . It is soluble in water .

Scientific Research Applications

  • Dental Applications

    Sodium ascorbate has been evaluated for its effects on bond strength in dentistry. Studies have shown that it can restore decreased bond strength of adhesive systems to NaOCl-treated dentin, making it a valuable component in dental procedures (Ebrahimi-Chaharom et al., 2015).

  • Cardiovascular Diagnostics

    The use of sodium ascorbate in cardiovascular diagnostics has been explored. It has been applied in techniques like the ascorbate dilution technic, which employs a platinum electrode for direct intravascular detection of indicator without the need for blood withdrawal, aiding in cardiovascular assessments (Frommer et al., 1961).

  • Biological Research

    Sodium ascorbate has been utilized in biological research to modify DNA damage and repair in vivo. It acts as a reducing agent and has been shown to influence DNA fragmentation and repair processes in mouse gastric mucosal cell DNA when treated with carcinogens (Koropatnick & Stich, 1980).

  • Oncological Studies

    In the field of oncology, sodium ascorbate has been investigated for its potential role in tumor management. Research suggests that it can exhibit multiple mechanisms of action depending on the cell type and conditions, including killing tumor cells, enhancing the cell-killing effect of certain tumor therapeutic agents, and stimulating the immune system against residual tumor cells (Prasad, 1980).

  • Food Science

    In food science, sodium ascorbate is explored for its antioxidative properties. Studies have examined its effects on lipid and protein oxidation in food products like dry fermented sausages, where it has shown potential in reducing the formation of oxidation-related compounds (Berardo et al., 2016).

  • Sepsis Treatment Research

    Sodium ascorbate has been studied for its efficacy in treating sepsis, particularly in reversing the pathophysiological and behavioral responses to Gram-negative sepsis. Experimental studies in animals have shown promising results, suggesting a potential role in clinical treatment for sepsis (Lankadeva et al., 2020).

Safety And Hazards

Sodium ascorbate may form combustible dust concentrations in air . It is harmful to aquatic life . It is recommended to avoid breathing dust, avoid contact with eyes, and use personal protective equipment .

Future Directions

Sodium ascorbate is under active investigation as an adjuvant to standard of care anti-cancer treatments due to its dual redox roles as an antioxidant in normal tissues and as a prooxidant in malignant tissues . It is also being investigated as a treatment for sepsis, with clinical trials showing effective results .

properties

IUPAC Name

sodium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate
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InChI

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m0./s1
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InChI Key

PPASLZSBLFJQEF-RXSVEWSESA-M
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Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]
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Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+]
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Molecular Formula

C6H7O6.Na, C6H7O6Na, C6H7NaO6
Record name SODIUM ASCORBATE
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Related CAS

50-81-7 (Parent)
Record name Sodium ascorbate [USP:INN]
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DSSTOX Substance ID

DTXSID0020105
Record name Sodium L-ascorbate
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Molecular Weight

198.11 g/mol
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Physical Description

Minute crystals or white powder. pH of aqueous solutions 5.6 to 7.0 or even higher (a 10% solution, made from a commercial grade, may have a pH of 7.4 to 7.7). (NTP, 1992), White or almost white, odourless crystalline powder which darkens on exposure to light, White or faintly yellow solid; [HSDB] White powder; [MSDSonline]
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Solubility in water: 62 g/100 mL at 25 °C; 78 g/100 mL at 75 °C, Very slightly soluble in alcohol; insoluble in chloroform, ether
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Mechanism of Action

Mechanism of action of ascorbate is a superoxide radical scavenger., ... Sodium ascorbate decreases cellular iron uptake by melanoma cells in a dose- and time-dependent fashion, indicating that intracellular iron levels may be a critical factor in sodium ascorbate-induced apoptosis. Indeed, sodium ascorbate-induced apoptosis is enhanced by the iron chelator, desferrioxamine (DFO) while it is inhibited by the iron donor, ferric ammonium citrate (FAC). Moreover, the inhibitory effects of sodium ascorbate on intracellular iron levels are blocked by addition of transferrin, suggesting that transferrin receptor (TfR) dependent pathway of iron uptake may be regulated by sodium ascorbate. Cells exposed to sodium ascorbate demonstrated down-regulation of TfR expression and this precedes sodium ascorbate-induced apoptosis. Taken together, sodium ascorbate-mediated apoptosis appears to be initiated by a reduction of TfR expression, resulting in a down-regulation of iron uptake followed by an induction of apoptosis..., Humans use two sodium-ascorbate cotransporters (hSVCT1 and hSVCT2) for transporting the dietary essential micronutrient ascorbic acid, the reduced and active form of vitamin C. Although the human liver plays a pivotal role in regulating and maintaining vitamin C homeostasis, vitamin C transport physiology and regulation of the hSVCT systems in this organ have not been well defined. Thus, this research used a human hepatic cell line (HepG2), confirming certain results with primary human hepatocytes and determined the initial rate of ascorbic acid uptake to be Na(+) gradient, pH dependent, and saturable as a function of concentration over low and high micromolar ranges. Additionally, hSVCT2 protein and mRNA are expressed at higher levels in HepG2 cells and native human liver, and the cloned hSVCT2 promoter has more activity in HepG2 cells. Results using short interfering RNA suggest that in HepG2 cells, decreasing hSVCT2 message levels reduces the overall ascorbic acid uptake process more than decreasing hSVCT1 message levels. Activation of PKC intracellular regulatory pathways caused a downregulation in ascorbic acid uptake not mediated by a single predicted PKC-specific amino acid phosphorylation site in hSVCT1 or hSVCT2. However, PKC activation causes internalization of hSVCT1 but not hSVCT2. Examination of other intracellular regulatory pathways on ascorbic acid uptake determined that regulation also potentially occurs by PKA, PTK, and Ca(2+)/calmodulin, but not by nitric oxide-dependent pathways...
Record name Sodium ascorbate
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Product Name

Sodium Ascorbate

Color/Form

Minute crystals, Minute white to yellow crystals

CAS RN

134-03-2, 58657-35-5
Record name SODIUM ASCORBATE
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Record name Sodium ascorbate [USP:INN]
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Melting Point

424 °F (decomposes) (NTP, 1992), 218 °C decomposes
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium ascorbate
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Citations

For This Compound
59,500
Citations
AR Elmore - International journal of toxicology, 2005 - europepmc.org
… Sodium Ascorbate also functions as an antioxidant in … Calcium Ascorbate and Sodium Ascorbate are listed as GRAS … Ascorbic Acid and Sodium Ascorbate acted as a nitrosation …
Number of citations: 120 europepmc.org
CH Weston, S Ito, B Wadgaonkar, DH Pashley - Journal of Endodontics, 2007 - Elsevier
… treatment with ascorbic acid or sodium ascorbate for 10 min, an … the effectiveness of sodium ascorbate to restore bond … of C&B Metabond following sodium ascorbate treatment of …
Number of citations: 124 www.sciencedirect.com
KN Prasad, PK Sinha… - Proceedings of the …, 1979 - National Acad Sciences
… of sodium ascorbate in combination with some tumor therapeutic agents were studied to ascertain if sodium ascorbate … We report that sodium ascorbate at nonlethal concentrations …
Number of citations: 179 www.pnas.org
SA El‐Mowafy, MI Shaaban… - Journal of applied …, 2014 - academic.oup.com
… sodium ascorbate) on quorum signalling and biofilm formation. Furthermore, this work evaluated the effect of different sodium ascorbate … also tested in the presence of sodium ascorbate. …
Number of citations: 86 academic.oup.com
N Vongphan, P Senawongse, W Somsiri… - Journal of dentistry, 2005 - Elsevier
… ; group 4, with sodium hypochlorite for 10 min and sodium ascorbate for 10 min; group 5, with sodium hypochlorite for 10 min, sodium ascorbate for 10 min and water 10 min. Treated …
Number of citations: 160 www.sciencedirect.com
EFSA Panel on Food additives and Nutrient … - Efsa …, 2015 - Wiley Online Library
… is no genotoxicity concern for ascorbic acid, sodium ascorbate or calcium ascorbate. Long-… (E 300), calcium ascorbate (E 301) and sodium ascorbate (E 302). The Panel concluded that, …
Number of citations: 24 efsa.onlinelibrary.wiley.com
SM Cohen, TA Anderson, LM De Oliveira, LL Arnold - Cancer research, 1998 - AACR
… urothelial effects of sodium ascorbate and significant inhibition … urinary precipitate in rats fed sodium ascorbate at all doses, … The proliferative effects of sodium ascorbate on the male rat …
Number of citations: 48 aacrjournals.org
SM Kuo, ME MacLean, K McCormick… - The Journal of …, 2004 - academic.oup.com
We evaluated the hypothesis that sodium-dependent vitamin C (ascorbate) transporters SVCT1 and SVCT2 (encoded by genes Slc23a1 and Slc23a2) regulate ascorbate …
Number of citations: 90 academic.oup.com
EJ Garcia, A Mena-Serrano, AM de Andrade… - Eur J Esthet …, 2012 - researchgate.net
… sodium ascorbate, catalase, sodium ascorbyl phosphate, butylated hydroxyanisole, ascorbic acid and vitamin E (Table 1). So far, the use of sodium ascorbate … , using sodium ascorbate …
Number of citations: 50 www.researchgate.net
A Freire, EM Souza, DB de Menezes Caldas… - journal of dentistry, 2009 - Elsevier
… The aim of this study was to establish the reaction kinetics of 35% hydrogen peroxide and sodium ascorbate and to determine the mass of antioxidant required to neutralize the …
Number of citations: 82 www.sciencedirect.com

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